ethyl [2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate
Overview
Description
Ethyl [2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate is a useful research compound. Its molecular formula is C10H12N4O3S and its molecular weight is 268.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.06301143 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through various techniques, including heating specific precursors under reflux, as seen in the synthesis of related ethyl triazolopyrimidinyl acetates (Farghaly & Gomha, 2011). Such methods are fundamental for producing precise and pure chemical compounds for further research and applications.
Structural Modification and Cyclization : Structural modification of similar compounds, such as (pyrimidin-2-yl)hydrazones, can lead to the formation of triazolopyrimidine derivatives. This process often involves specific cleavage and rearrangement, highlighting the compound's flexibility in forming diverse structures (Erkin & Krutikov, 2007).
Molecular Structure Determination : The molecular structure of synthesized compounds, including triazolopyrimidines, is typically confirmed using various analytical techniques like IR, NMR, and mass spectrometry, ensuring the accuracy of the synthesized compound's structure (Mohamed, 2021).
Antimicrobial and Biological Activity
Antimicrobial Properties : Some derivatives of triazolopyrimidines exhibit significant antimicrobial activity. This is crucial in the development of new antimicrobial agents and in understanding the compound's potential in medical and pharmaceutical applications (Bhuiyan et al., 2006).
Biological Activity Assessment : The biological activity of related compounds is often assessed against various bacterial strains and fungi. This is essential for determining their potential as biocidal agents, which could lead to the development of new drugs or agricultural chemicals (Youssef et al., 2011).
Advanced Applications and Analyses
Solvent-Induced Polymorphism : The compound's derivatives have been used in studying solvent-induced supramolecular polymorphism in coordination complexes. This has implications in understanding molecular interactions and could be pivotal in material science research (Chkirate et al., 2020).
Molecular Docking Analyses : Advanced computational methods like molecular docking are used to study the interactions between the compound's derivatives and biological proteins. This is crucial in drug discovery and understanding how these compounds can bind to and affect biological targets (Sert et al., 2020).
Properties
IUPAC Name |
ethyl 2-(2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-3-17-8(16)5-6-4-7(15)14-9(11-6)12-10(13-14)18-2/h4H,3,5H2,1-2H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQBDENYGWTCQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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